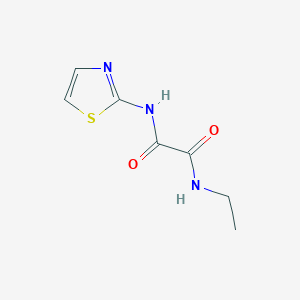
N-ethyl-N'-(1,3-thiazol-2-yl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N’-(1,3-thiazol-2-yl)ethanediamide, with the chemical formula C5H5N3O2S, is a compound containing both an ethanediamide backbone and a thiazole ring. Let’s break down its structure:
Molecular Formula: CHNOS
ChemSpider ID: 1503430
Métodos De Preparación
Industrial Production: As of now, there is no established industrial-scale production method for this compound. Research efforts may be ongoing to develop efficient and scalable processes.
Análisis De Reacciones Químicas
Reactivity: N-ethyl-N’-(1,3-thiazol-2-yl)ethanediamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction reactions could also be relevant.
Substitution: Substitution reactions involving the thiazole ring are possible.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions would vary based on the specific reaction pathway.
Aplicaciones Científicas De Investigación
N-ethyl-N’-(1,3-thiazol-2-yl)ethanediamide finds applications in several scientific fields:
Chemistry: It may serve as a building block for designing new compounds.
Biology: Researchers might explore its interactions with biological molecules.
Medicine: Investigations could focus on potential therapeutic properties.
Industry: Its unique structure may have industrial applications (yet to be explored).
Mecanismo De Acción
The precise mechanism by which N-ethyl-N’-(1,3-thiazol-2-yl)ethanediamide exerts its effects remains unknown. Further research is needed to uncover its molecular targets and pathways.
Comparación Con Compuestos Similares
While specific similar compounds are not mentioned, N-ethyl-N’-(1,3-thiazol-2-yl)ethanediamide’s uniqueness lies in its combination of the thiazole ring and ethanediamide functionality.
Remember that ongoing research may reveal more about this intriguing compound
Propiedades
Fórmula molecular |
C7H9N3O2S |
|---|---|
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
N-ethyl-N'-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C7H9N3O2S/c1-2-8-5(11)6(12)10-7-9-3-4-13-7/h3-4H,2H2,1H3,(H,8,11)(H,9,10,12) |
Clave InChI |
GVAUCTMGAKIJPO-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C(=O)NC1=NC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002336.png)

![N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide](/img/structure/B12002350.png)




![5-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B12002405.png)


